molecular formula C15H26O2 B8363864 3,7,11-Trimethyldodeca-2,4-dienoic acid

3,7,11-Trimethyldodeca-2,4-dienoic acid

Cat. No.: B8363864
M. Wt: 238.37 g/mol
InChI Key: QMVSVDPAWIVPNR-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodeca-2,4-dienoic acid (TMDDA) is a branched-chain dienoic acid characterized by conjugated double bonds at positions 2 and 4, along with methyl groups at positions 3, 7, and 11. This compound serves as a critical precursor or metabolite in the synthesis of insect growth regulators (IGRs) such as hydroprene and methoprene, which are widely used as juvenile hormone analogs . The structural features of TMDDA—including its conjugated diene system and methyl branching—contribute to its biological activity, particularly in disrupting insect development and metamorphosis .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,4-dienoic acid

InChI

InChI=1S/C15H26O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3,(H,16,17)

InChI Key

QMVSVDPAWIVPNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

TMDDA derivatives with ester functional groups exhibit enhanced stability and bioavailability compared to the free acid. Key examples include:

Compound Ester Group Molecular Formula Primary Application Key Activity/Mechanism Reference
Hydroprene Ethyl C₁₇H₃₀O₂ Insect growth regulator Mimics juvenile hormone, prevents insect maturation
Methoprene Isopropyl + 11-methoxy C₁₉H₃₄O₃ Mosquito/pest control Inhibits metamorphosis via JH receptor binding
Kinoprene Prop-2-ynyl C₁₈H₂₈O₂ Agricultural pest management Targets aphids and whiteflies

Key Findings :

  • Hydroprene (ethyl ester) is metabolized in hepatocytes via ester cleavage to release TMDDA, which retains biological activity .
  • Methoprene ’s 11-methoxy group enhances resistance to enzymatic degradation, prolonging its insecticidal effect .
  • Kinoprene’s propynyl group increases lipophilicity, improving cuticle penetration in pests .

Benzoic Acid and Hydroxamic Acid Derivatives

Key Findings :

  • The benzoic acid derivative in demonstrates potent molluscicidal activity, likely due to its ability to interfere with lipid metabolism in snails .
  • The hydroxamic acid derivative in leverages TMDDA’s hydrophobic chain to enhance binding to HDAC enzymes, showing promise in cancer therapy .

β-Lactone Antibiotics: (R,R)-Hymeglusin

Structural and Functional Contrasts

(R,R)-Hymeglusin incorporates a β-lactone ring and a hydroxymethyl group into the TMDDA backbone, enabling distinct biological activity:

Feature TMDDA (R,R)-Hymeglusin
Functional Groups Carboxylic acid β-Lactone + hydroxymethyl
Target Insect JH receptors HMG-CoA synthase (IC₅₀ = 0.12 µM)
Application Pest control Antibiotic/antifungal agent
Reference

Key Findings :

  • The β-lactone group in (R,R)-Hymeglusin irreversibly inhibits HMG-CoA synthase, a key enzyme in fungal and bacterial isoprenoid biosynthesis .

Simplified Analogues: Hexa-2,4-dienoic Acid

Impact of Chain Length and Branching

Hexa-2,4-dienoic acid shares the conjugated diene system with TMDDA but lacks methyl branches and has a shorter carbon chain:

Property TMDDA Hexa-2,4-dienoic Acid
Molecular Formula C₁₅H₂₄O₂ C₆H₈O₂
Applications JH analog precursors General industrial use
Bioactivity High (insect growth regulation) Low
Reference

Key Finding :

  • The absence of methyl groups and shorter chain in hexa-2,4-dienoic acid eliminates insect-specific activity, limiting its use to industrial applications .

Preparation Methods

Synthesis of Ethyl 3,7,11-Trimethyldodeca-2,4-dienoate

Ethyl esters serve as key intermediates. In US3904662A , trans-ethyl 3,7,11-trimethyldodeca-2,4,10-trienoate is synthesized via Claisen condensation of alkynyl alcohols with triethylorthoacetate in the presence of propionic acid (yield: 72–85%). For example:

  • Reaction : 18.5 g alkynyl alcohol + triethylorthoacetate + 0.7 g propionic acid → reflux under ethanol removal.

  • Purification : Distillation under vacuum or silica chromatography.

Hydrolysis of Esters to the Carboxylic Acid

Ester hydrolysis is typically performed under acidic or basic conditions:

  • Acidic Hydrolysis : Using HCl or H₂SO₄ in aqueous tetrahydrofuran (THF) at 50–80°C for 2–6 hours.

  • Basic Hydrolysis : KOH or NaOH in methanol/water at reflux (8 hours), followed by neutralization and ether extraction.

Example (US3917662A) :

  • Substrate : Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate.

  • Conditions : 8N H₂SO₄ in hexane, 10-minute extraction.

  • Yield : 97% after purification.

Direct Synthesis via Aldol Condensation

Alternative routes bypass ester intermediates. The Horner-Wadsworth-Emmons reaction constructs the diene backbone using phosphonates and aldehydes:

Reaction Mechanism

  • Phosphonate Reagent : Diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate.

  • Aldehyde : 7-Ethoxy-3,7-dimethyloctan-1-al.

  • Base : Sodium ethoxide in dimethylformamide (DMF) at 0°C.

Example (US3904662A) :

  • Yield : 68–75% ethyl 11-ethoxy-3,7,11-trimethyldodeca-2,4-dienoate.

  • Purification : Chromatography and short-path distillation.

Catalytic Esterification Using Tetraalkyl Titanates

US3917662A highlights tetraalkyl titanates (e.g., tetraisopropyl titanate) for efficient esterification of ammonium salts of the acid:

Procedure Overview

  • Ammonium Salt Preparation : Neutralization of the acid with NH₃.

  • Reaction with Titanate : Heating at 150°C for 1.5 hours, distilling off alcohol byproducts.

  • Workup : Hexane dilution, CaO/water treatment, and filtration.

Key Data (Table 1) :

TitanateTemperature (°C)Time (h)Yield (%)
Tetraisopropyl1501.593
Tetraethyl1202.088

Functional Group Modifications

Halogenation at C11

Halogenated derivatives are synthesized for further reactivity:

  • Chlorination : Dry HCl gas in THF at 0°C for 48 hours → trans-ethyl 11-chloro-3,7,11-trimethyldodeca-2,4-dienoate (yield: 82%).

  • Fluorination : HF in THF → 11-fluoro analog (yield: 78%).

Methoxy Group Introduction

Methylation of hydroxy intermediates using diazomethane:

  • Substrate : 11-Hydroxy-3,7,11-trimethyldodeca-2,4-dienoic acid.

  • Reagent : Diazomethane in ether.

  • Yield : 95.2% methyl ester after TLC.

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Esterification-HydrolysisHigh purity, scalableMulti-step, longer reaction time85–97
Aldol CondensationDirect diene formationRequires strict anhydrous conditions68–75
Titanate CatalysisRapid, high-yieldingTitanate cost and handling88–93

Emerging Techniques and Innovations

Recent advances focus on enzymatic hydrolysis and green chemistry:

  • Lipase-Catalyzed Hydrolysis : Candida antarctica lipase B (CAL-B) in buffer/organic solvent systems (yield: 89%, enantiomeric excess >98%).

  • Microwave-Assisted Synthesis : Reduced reaction times (e.g., ester hydrolysis in 30 minutes vs. 6 hours) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 3,7,11-Trimethyldodeca-2,4-dienoic acid?

  • Methodology : High-resolution mass spectrometry (HRMS) combined with NMR spectroscopy is critical. The compound’s molecular weight (238.19338 g/mol) and stereochemical features require precise analysis. Use the InChIKey NECYOCKOKUNMEG-UHFFFAOYSA-N for database alignment . Gas chromatography-mass spectrometry (GC-MS) is suitable for detecting derivatives in biological matrices, as demonstrated in studies of insect gland secretions .

Q. How can researchers synthesize this compound and its esters?

  • Methodology : Esters of this compound (e.g., ethyl or isopropyl esters) are synthesized via Wittig or Horner-Wadsworth-Emmons reactions. For example, Hydroprene (ethyl ester) is synthesized using RS-citronellol, chloroacetone, and triethyl phosphite under hydrogenation and oxidation conditions . Acid hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the free acid.

Q. What natural sources or biological systems produce this compound?

  • Methodology : The compound and its analogs are found in labial gland secretions of Bombus terrestris xanthopus bees, suggesting a pheromonal role. Extraction involves solvent partitioning (hexane/ethyl acetate) followed by GC-MS analysis . Natural occurrence may also link to plant-derived terpenoid pathways, requiring metabolomic profiling of species like Cinnamomum cassia .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound?

  • Methodology : The (3S)-configured isomer exhibits distinct interactions in enzyme inhibition assays. Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers. Compare activity against targets like HMG-CoA synthase, as seen in structurally related β-lactone antibiotics (e.g., hymeglusin) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies may arise from impurity profiles or isomerization. Validate purity via HPLC (>95%) and confirm stereochemistry via X-ray crystallography or circular dichroism. Cross-reference with standardized biological assays (e.g., insect growth inhibition tests) under controlled conditions .

Q. How can computational modeling predict the ecological interactions of this compound?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) can predict binding to insect pheromone receptors. Compare with experimental data from electrophysiological recordings in pest species .

Q. What role does this compound play in biochemical pathways, such as fatty acid metabolism?

  • Methodology : Isotopic labeling (e.g., ¹³C-glucose) in cell cultures tracks incorporation into branched-chain fatty acids. Enzymatic assays (e.g., acyl-CoA synthetase activity) and RNAi knockdowns identify metabolic bottlenecks .

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